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For researchers, scientists, and drug development professionals, understanding the kinetics

and thermodynamics of ternary complex formation is paramount in the development of novel

therapeutics targeting Tyrosine Kinase 2 (TYK2). This guide provides an objective comparison

of Surface Plasmon Resonance (SPR) with alternative biophysical techniques—Bio-Layer

Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy

Transfer (FRET)—for characterizing the formation of TYK2 ternary complexes, offering

supporting data and detailed experimental methodologies.

TYK2, a member of the Janus kinase (JAK) family, plays a crucial role in cytokine signaling

pathways implicated in various autoimmune and inflammatory diseases.[1][2][3][4] A key

therapeutic strategy involves the development of small molecule inhibitors that modulate TYK2

activity. Notably, allosteric inhibitors like deucravacitinib bind to the regulatory pseudokinase

(JH2) domain of TYK2, stabilizing an inactive conformation and preventing its signaling

function.[5][6][7] The formation of a stable ternary complex, comprising the TYK2 protein, a

binding partner (such as another JAK kinase or a receptor subunit), and a small molecule

inhibitor, is a critical event to characterize. This guide will delve into the application of SPR and

compare its utility against other powerful biophysical techniques in elucidating the dynamics of

this pivotal interaction.

The TYK2 Signaling Pathway and Ternary Complex
Formation
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TYK2 is integral to the signaling cascades of cytokines like IL-12, IL-23, and type I interferons.

[1][3][4][8] Upon cytokine binding to their receptors, TYK2, often in partnership with another

JAK family member (e.g., JAK1 or JAK2), becomes activated through trans-phosphorylation.[1]

[8] This initiates a downstream signaling cascade, primarily through the phosphorylation of

Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] Allosteric inhibitors

targeting the TYK2 pseudokinase domain function by stabilizing an autoinhibitory interaction

between the pseudokinase (JH2) and the kinase (JH1) domains, thus preventing activation.[9]

[10][11][12] The ternary complex in this context would consist of TYK2, its associated receptor

subunit or JAK partner, and the allosteric inhibitor.
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Caption: TYK2 signaling pathway and mechanism of allosteric inhibition.
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Comparison of Biophysical Techniques
The characterization of ternary complex formation requires robust biophysical methods that can

provide quantitative data on binding affinity, kinetics, and thermodynamics. SPR is a gold-

standard technique for this purpose, but BLI, ITC, and FRET offer alternative and

complementary information.[13][14]
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Experimental Design for Ternary Complex Analysis
A common experimental design for studying the formation of a TYK2 ternary complex (TYK2-

Inhibitor-Partner) using surface-based methods like SPR and BLI involves immobilizing one

component and flowing the other two in solution. For ITC and FRET, all components are in

solution.

Comparative Experimental Workflows for Ternary Complex Analysis

SPR / BLI Workflow ITC Workflow FRET Workflow

Immobilize TYK2
on sensor chip/tip

Inject Inhibitor
(Binary Interaction)

Inject Partner Protein
+ Inhibitor

(Ternary Formation)

Data Analysis:
kon, koff, KD

TYK2 + Partner Protein
in sample cell

Titrate with Inhibitor
from syringe

Measure heat change

Data Analysis:
KD, ΔH, ΔS, n

Label TYK2 (Donor)
and Partner (Acceptor)

Mix labeled proteins
with varying Inhibitor

concentrations

Measure FRET signal

Data Analysis:
KD

Click to download full resolution via product page

Caption: Workflows for ternary complex analysis using different techniques.

Detailed Methodologies
Surface Plasmon Resonance (SPR) Protocol
SPR is highly suited for detailed kinetic analysis of ternary complex formation due to its high

sensitivity and real-time data acquisition.[20][21]
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Immobilization:

Recombinantly express and purify human TYK2 (e.g., the pseudokinase domain or the

full-length protein).

Immobilize TYK2 onto a sensor chip (e.g., CM5 chip via amine coupling) to a target level

of ~2000-4000 RU to ensure a sufficient signal for small molecule binding.

A reference channel should be prepared by activating and deactivating the surface without

protein immobilization to subtract bulk refractive index changes and non-specific binding.

Binary Interaction Analysis (TYK2-Inhibitor):

Prepare a dilution series of the TYK2 inhibitor in a suitable running buffer (e.g., HBS-EP+

with 1-5% DMSO).

Inject the inhibitor concentrations over the TYK2 and reference surfaces.

Monitor the association and dissociation phases to determine the binary binding kinetics

(kon, koff) and affinity (KD).[22]

Ternary Complex Analysis (TYK2-Inhibitor-Partner):

Prepare a series of analyte solutions containing a constant, saturating concentration of the

partner protein and a dilution series of the inhibitor.

Inject these solutions over the immobilized TYK2 surface.

The observed binding will represent the formation of the ternary complex. The kinetic

parameters will reflect the stability and dynamics of this complex.

Alternatively, pre-incubate the inhibitor with TYK2 on the chip and then inject the partner

protein to observe the third molecule binding.

Data Analysis:

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding for binary,

or a ternary complex model) to extract kinetic and affinity constants.
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The cooperativity of ternary complex formation can be assessed by comparing the affinity

of the inhibitor for TYK2 in the presence and absence of the partner protein.[20]

Bio-Layer Interferometry (BLI) Protocol
BLI offers a higher throughput alternative to SPR, which is advantageous for screening multiple

inhibitors or conditions, though it may have lower sensitivity for small molecule interactions.[18]

[19]

Immobilization:

Biotinylate purified TYK2 and immobilize it onto streptavidin-coated biosensor tips.

Use unloaded biosensor tips as a reference.

Assay Steps:

Equilibrate the biosensor tips in running buffer.

Associate the inhibitor at various concentrations to determine binary interaction kinetics.

For ternary analysis, dip the TYK2-loaded biosensors into wells containing a mixture of the

partner protein and the inhibitor.[23]

Move the biosensors to a buffer-only well to measure the dissociation of the complex.

Data Analysis:

Process the data by subtracting the reference sensorgram.

Fit the association and dissociation curves to a 1:1 binding model to obtain kon, koff, and

KD values.

Isothermal Titration Calorimetry (ITC) Protocol
ITC is the gold standard for thermodynamic characterization, providing a complete

thermodynamic profile of the binding interaction in a single experiment.[16][17][24]

Sample Preparation:
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Dialyze all proteins (TYK2 and partner protein) and the inhibitor into the same buffer to

minimize heats of dilution.

Prepare TYK2 (e.g., 10-20 µM) in the sample cell. For ternary analysis, the partner protein

can be pre-mixed with TYK2 in the cell.

Prepare the inhibitor (e.g., 100-200 µM) in the injection syringe.

Titration:

Perform a series of injections of the inhibitor into the sample cell containing TYK2 (and the

partner protein).

Measure the heat released or absorbed after each injection.

Data Analysis:

Integrate the heat-flow peaks and plot them against the molar ratio of the inhibitor to

TYK2.

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine

the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change

(ΔS) can then be calculated.

Förster Resonance Energy Transfer (FRET) Protocol
FRET is a powerful technique for demonstrating proximity and can be adapted to quantify

ternary complex formation in solution.[25][26]

Protein Labeling:

Label TYK2 with a donor fluorophore (e.g., Alexa Fluor 488) and the partner protein with a

suitable acceptor fluorophore (e.g., Alexa Fluor 594).

Ensure that labeling does not interfere with protein function or inhibitor binding.

Assay Setup:
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In a microplate format, mix a constant concentration of the labeled TYK2 and partner

protein.

Add a serial dilution of the inhibitor to the wells.

Measurement:

Excite the donor fluorophore and measure the emission from both the donor and acceptor

fluorophores.

An increase in the acceptor emission (and a corresponding decrease in donor emission)

indicates that the inhibitor is promoting the formation of a stable ternary complex, bringing

the fluorophores into proximity.

Data Analysis:

Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence.

Plot the FRET signal against the inhibitor concentration and fit the data to a binding

isotherm to determine the apparent KD for ternary complex formation.

Conclusion
The choice of biophysical technique for studying TYK2 ternary complex formation depends on

the specific research question. SPR provides high-quality kinetic and affinity data, making it

ideal for detailed mechanistic studies and for characterizing the binding of small molecule

inhibitors.[20] BLI offers a higher throughput for screening purposes, although with lower

sensitivity. ITC is unparalleled for providing a complete thermodynamic profile of the interaction,

which is crucial for understanding the driving forces behind complex formation.[16][17] FRET

offers a solution-based method to probe proximity and can be adapted for high-throughput

screening of compounds that stabilize the ternary complex. By leveraging the strengths of

these complementary techniques, researchers can gain a comprehensive understanding of

TYK2 ternary complex formation, accelerating the development of novel and effective

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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